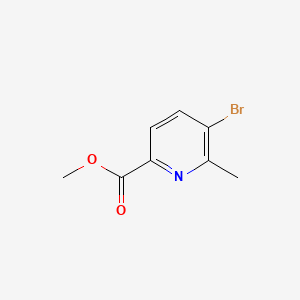

Methyl 5-bromo-6-methylpicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-bromo-6-methylpicolinate (CAS: Not explicitly provided; molecular formula: C₈H₈BrNO₂) is a brominated pyridine derivative featuring a methyl ester at position 2, a bromine atom at position 5, and a methyl group at position 6 on the pyridine ring . Its crystal structure, resolved via single-crystal X-ray diffraction, reveals a monoclinic lattice (space group P2₁/c) with a weak intermolecular Br···Br interaction (3.715 Å), contributing to its solid-state packing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-6-methylpicolinate can be synthesized through the bromination of methyl picolinate. The reaction typically involves the use of bromine in an aqueous solution. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the picolinic acid ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl picolinates, while coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-6-methylpicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the formation of metal complexes.

Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-6-methylpicolinate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of Methyl 5-bromo-6-methylpicolinate are best understood through comparison with analogs. Key differences in substituent placement, ester groups, and functional moieties significantly influence reactivity, steric effects, and biological activity.

Substitution Patterns and Reactivity

Table 1: Structural and Reactivity Comparison

Key Observations :

- Steric Effects : The methyl group at C6 in this compound imposes minimal steric hindrance, enabling faster substitution reactions compared to bulkier analogs like Methyl 5-bromo-6-isopropoxypicolinate .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in Methyl 5-bromo-6-cyanopicolinate) amplify electrophilicity at the brominated position, altering reaction pathways .

Key Observations :

- Antimicrobial Potency : this compound’s simpler structure allows efficient penetration into bacterial cells, outperforming bulkier derivatives in antimicrobial assays .

- Therapeutic Potential: Ethyl and tert-butyl analogs exhibit tailored bioactivity (e.g., enzyme inhibition, anticancer effects) due to ester group modifications .

Biologische Aktivität

Methyl 5-bromo-6-methylpicolinate (C8H8BrNO2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 230.06 g/mol

- CAS Number : 1215860-20-0

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that it exhibits significant effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The observed effects are attributed to apoptosis induction and cell cycle arrest, likely mediated through the modulation of signaling pathways such as MAPK and TNF-α .

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atom at the 5-position may enhance binding affinity to specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in gene expression and subsequent biological responses .

Case Studies and Experimental Evidence

- Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| Benzyl 5-bromo-6-methylpicolinate | Moderate | Moderate | Cell membrane disruption |

| Methyl 5-chloro-6-methylpicolinate | Low | Low | Unknown |

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGDXUQVBDEBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743892 |

Source

|

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215860-20-0 |

Source

|

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.